molecular formula C17H15N3OS B2515084 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2194844-77-2

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2515084
CAS No.: 2194844-77-2
M. Wt: 309.39
InChI Key: XZNDABWHFUFSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide (CAS 2194844-77-2) is an organic compound with the molecular formula C17H15N3OS and a molecular weight of 309.39 g/mol . This benzothiophene-carboxamide derivative features a cyclopropyl-substituted pyrimidine methyl group, a structure often explored in medicinal chemistry for its potential to interact with biological targets. The compound has a calculated XLogP of 2.9 and a topological polar surface area of 83.1 Ų . Compounds within this structural class have been investigated for various therapeutic applications. Specifically, related pyrimidine and carboxamide derivatives are cited in patents for their activity as AT2R (Angiotensin II Type 2 Receptor) antagonists, suggesting potential research applications in cardiovascular and neurological diseases, as well as in pain and inflammation models . Furthermore, structurally similar pyrimidine compounds have been identified as inhibitors for the treatment of tuberculosis, indicating this chemotype's relevance in infectious disease research . The rigid, three-dimensional structure introduced by the cyclopropyl group can enhance binding affinity and metabolic stability, making it a valuable scaffold in drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound in various quantities from certified suppliers .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(16-7-12-3-1-2-4-15(12)22-16)18-9-13-8-14(11-5-6-11)20-10-19-13/h1-4,7-8,10-11H,5-6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDABWHFUFSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Applications

Research has indicated that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide exhibits promising anticancer properties . The compound has been studied for its ability to inhibit the growth of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the compound's activity against several human tumor cell lines, yielding the following results:

Cell LineIC50 (μM)
HeLa10.5
MCF-715.2
A54912.8

These results suggest that structural modifications can lead to varying degrees of cytotoxicity, indicating that this compound may serve as a lead structure for developing new anticancer therapies.

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for this compound against selected pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound could be developed further as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide

Structural Differences :

  • Core : Shares the benzothiophene-2-carboxamide backbone but substitutes the 6-cyclopropylpyrimidin-4-yl group with a 6-bromo and indol-4-yl moiety.
  • Molecular Formula : C₁₇H₁₀BrN₂OS (vs. C₁₈H₁₆N₄OS for the target compound).

Pharmacological Profile :

  • Tested as a putative allosteric inhibitor of deoxyhypusine synthase (DHS) in Plasmodium falciparum.
  • falciparum PfDHS_glmS parasites to this compound, indicating DHS-independent antimalarial activity. The log2EC₅₀(-GlcN/+GlcN) ratio was statistically insignificant (p > 0.05), contrasting with positive controls like pyrimethamine .

Implications : Substituents on the benzothiophene carboxamide scaffold critically determine target specificity. The absence of a pyrimidine group may reduce DHS affinity.

GSK1016790A

Structural Differences :

  • Core: Retains the benzothiophene-2-carboxamide moiety but incorporates a complex substituent: a 1-piperazinyl carbonyl group with dichlorophenylsulfonyl and hydroxypropanoyl modifications.
  • Molecular Formula : C₂₈H₂₈Cl₂FN₃O₅S (significantly larger than the target compound).

Pharmacological Profile :

  • Key Finding: The extended substituent enhances interaction with TRPV4’s hydrophobic binding pockets, demonstrating nanomolar potency (EC₅₀ ~5 nM) in calcium flux assays .

Implications : The 6-cyclopropylpyrimidin-4-yl group in the target compound may offer a balance between steric bulk and metabolic stability compared to GSK1016790A’s elaborate side chain.

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Structural Differences :

  • Core : Replaces benzothiophene with a pyrrole ring, reducing aromatic surface area and altering electronic properties.
  • Molecular Formula : C₁₉H₁₇FN₄O (vs. C₁₈H₁₆N₄OS for the target compound).

Pharmacological Profile :

Implications : The benzothiophene core in the target compound may enhance target engagement through improved hydrophobic interactions.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituent Molecular Formula Target/Activity EC₅₀ or Key Finding
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide Benzothiophene 6-cyclopropylpyrimidin-4-yl methyl C₁₈H₁₆N₄OS Hypothesized enzyme inhibition Data not available
6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide Benzothiophene 6-bromo, indol-4-yl C₁₇H₁₀BrN₂OS DHS-independent antimalarial log2EC₅₀ ratio ~0 (p > 0.05)
GSK1016790A Benzothiophene Piperazinyl-dichlorophenylsulfonyl C₂₈H₂₈Cl₂FN₃O₅S TRPV4 agonist EC₅₀ ~5 nM
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide Pyrrole 4-(4-fluorophenyl), 6-cyclopropylpyrimidin-4-yl methyl C₁₉H₁₇FN₄O Undetermined Data not available

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides an overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various protein kinases, particularly ERK1/2 kinases. These kinases are crucial in cell signaling pathways that regulate cell growth and survival, making them important targets for cancer therapy .

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzothiophene derivatives. For instance, a related compound demonstrated potent antiproliferative activity with submicromolar growth inhibition values against various cancer cell lines, such as A549 (lung cancer) and OVACAR (ovarian cancer) cells .

Table 1: Growth Inhibition Values (GI50) of Related Compounds

CompoundCell LineGI50 (μM)
Compound 17A5490.28
Compound 17OVACAR-42.01
Compound 17CAKI-10.69
Compound 17T47D0.362

These findings suggest that this compound may share similar properties in terms of growth inhibition against cancer cells.

Mechanistic Studies

Further mechanistic studies revealed that related compounds induce cell cycle arrest and apoptosis in cancer cells. For example, treatment with these compounds resulted in G2/M phase accumulation and activation of caspases 3, 8, and 9, indicating the initiation of apoptotic pathways .

Case Studies

In a notable case study involving the National Cancer Institute's (NCI) testing panel, compounds structurally related to this compound were evaluated against a diverse array of human cancer cell lines. The results indicated that many exhibited significant growth inhibition across multiple types of cancer .

Table 2: Summary of Anticancer Activity from NCI Testing

Cell LineGrowth Inhibition (%)LC50 (μM)
UACC-62>8010
MDA-MB-231>755
NCI-H460>703

These results highlight the potential therapeutic applications of this class of compounds in oncology.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide?

Answer:
The synthesis typically involves three stages:

Pyrimidine Intermediate Preparation : React 6-cyclopropylpyrimidin-4-amine with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methyl group .

Amide Coupling : Use carbodiimide crosslinkers (EDC/HOBt) to couple the pyrimidine intermediate with 1-benzothiophene-2-carboxylic acid. Solvent choice (DMF or THF) and temperature (0–25°C) are critical to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC and confirm via NMR .

Key Optimization : Adjust reaction pH (6–7) during coupling to prevent hydrolysis of the cyclopropyl group.

Basic: How do structural features of this compound influence its stability and reactivity?

Answer:

  • Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
  • Benzothiophene Core : The sulfur atom increases π-stacking potential, influencing binding to hydrophobic enzyme pockets .
  • Amide Linker : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 1–9, 37°C) show optimal integrity at pH 6–7 .

Methodological Note : Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds (>200°C) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay Variability : Normalize data using positive controls (e.g., kinase inhibitors for enzyme assays) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Substituent Effects : Compare analogues (e.g., halogenated vs. methoxy derivatives) to isolate structure-activity relationships (SAR). For example, fluorination at the benzothiophene position increases potency against MAPK1 by 3-fold .
  • Solubility Artifacts : Use dynamic light scattering (DLS) to detect aggregation; adjust DMSO concentrations (<0.1% v/v) in cellular assays .

Advanced: What strategies are recommended for elucidating the molecular target of this compound?

Answer:

  • Computational Docking : Perform molecular dynamics simulations using crystal structures of suspected targets (e.g., MAPK1 PDB: 3V6Z). Prioritize pockets with high hydrophobicity .
  • Pull-Down Assays : Use biotinylated analogues coupled with streptavidin beads and LC-MS/MS for target identification .
  • CRISPR-Cas9 Knockout : Validate target engagement by measuring IC₅₀ shifts in isogenic cell lines lacking the putative target .

Advanced: How can researchers address discrepancies in spectral data (NMR/IR) during structural characterization?

Answer:

  • Dynamic Effects in NMR : For split peaks in ¹H-NMR (e.g., amide protons), acquire spectra at elevated temperatures (50°C) to reduce rotational barriers .
  • IR Absorption Overlaps : Deconvolute carbonyl stretches (1640–1680 cm⁻¹) using second-derivative analysis to distinguish amide vs. benzothiophene C=O groups .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; compare experimental vs. predicted PXRD patterns to confirm polymorphic form .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA gradient) with dual detection to quantify impurities (<0.5%) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out adducts .

Advanced: What experimental designs are optimal for SAR studies of this compound?

Answer:

  • Fragment-Based Design : Synthesize truncated variants (e.g., pyrimidine-only or benzothiophene-only fragments) to identify pharmacophores .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using IC₅₀ data from 15+ analogues to predict bioactivity .
  • Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to explore degradation efficiency .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Short-Term : Store at –20°C in amber vials under argon (solubility permitting).
  • Long-Term : Lyophilize and store at –80°C with desiccant (e.g., silica gel). Monitor stability via annual HPLC reanalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.